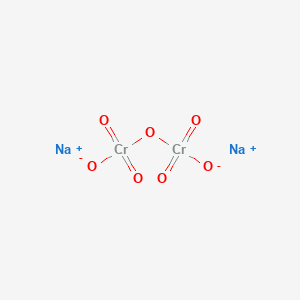
2,3-Difluoro-4-(nonyloxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-(nonyloxy)benzoic acid, also known as DNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for the study of membrane proteins and lipid bilayers.
科学研究应用
2,3-Difluoro-4-(nonyloxy)benzoic acid has been widely used as a fluorescent probe for the study of membrane proteins and lipid bilayers. It has been shown to selectively bind to phospholipids and can be used to monitor the dynamics of lipid bilayers. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been used to study the interactions between membrane proteins and lipids, as well as the effects of drugs on membrane properties.
作用机制
2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can partition into the lipid bilayer of cell membranes. Once inside the membrane, it can interact with phospholipids and other membrane components, leading to changes in membrane properties. 2,3-Difluoro-4-(nonyloxy)benzoic acid can also undergo fluorescence resonance energy transfer (FRET) with other fluorescent molecules, allowing for the study of protein-protein interactions.
生化和生理效应
2,3-Difluoro-4-(nonyloxy)benzoic acid has been shown to have minimal toxicity and does not significantly affect cell viability or membrane integrity. However, it can alter membrane properties and may affect the function of membrane proteins. 2,3-Difluoro-4-(nonyloxy)benzoic acid has also been shown to be metabolized by liver enzymes, leading to the formation of metabolites that may have different properties than the parent compound.
实验室实验的优点和局限性
2,3-Difluoro-4-(nonyloxy)benzoic acid is a useful tool for studying membrane proteins and lipid bilayers due to its selectivity and sensitivity. It can be used in a variety of experimental setups, including fluorescence microscopy, spectroscopy, and FRET assays. However, 2,3-Difluoro-4-(nonyloxy)benzoic acid is a hydrophobic molecule that can be difficult to work with and may require the use of organic solvents. It also has limited water solubility, which can limit its use in aqueous environments.
未来方向
There are several potential future directions for research involving 2,3-Difluoro-4-(nonyloxy)benzoic acid. One area of interest is the development of new fluorescent probes based on 2,3-Difluoro-4-(nonyloxy)benzoic acid that can be used to study different aspects of membrane biology. Another area of interest is the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in drug discovery, as it can be used to screen compounds for their effects on membrane properties. Finally, there is potential for the use of 2,3-Difluoro-4-(nonyloxy)benzoic acid in the development of new diagnostic tools for diseases involving membrane dysfunction.
合成方法
2,3-Difluoro-4-(nonyloxy)benzoic acid can be synthesized through a multistep process involving the reaction of 2,3-difluorobenzoic acid with nonyl alcohol in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
属性
CAS 编号 |
122265-97-8 |
|---|---|
产品名称 |
2,3-Difluoro-4-(nonyloxy)benzoic acid |
分子式 |
C16H22F2O3 |
分子量 |
300.34 g/mol |
IUPAC 名称 |
2,3-difluoro-4-nonoxybenzoic acid |
InChI |
InChI=1S/C16H22F2O3/c1-2-3-4-5-6-7-8-11-21-13-10-9-12(16(19)20)14(17)15(13)18/h9-10H,2-8,11H2,1H3,(H,19,20) |
InChI 键 |
ADVWYVKBEUPGCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
规范 SMILES |
CCCCCCCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
同义词 |
2,3-Difluoro-4-(nonyloxy)-benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)